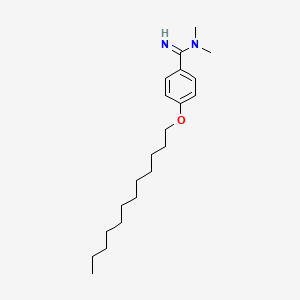
4-(dodecyloxy)-N,N-dimethylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dodecyloxy)-N,N-dimethylbenzenecarboximidamide is an organic compound characterized by its unique structure, which includes a dodecyloxy group attached to a benzene ring and an N,N-dimethylcarboximidamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dodecyloxy)-N,N-dimethylbenzenecarboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(dodecyloxy)benzaldehyde, which is then converted to the corresponding nitrile.
Formation of the Carboximidamide: The nitrile is then reacted with dimethylamine under specific conditions to form the desired carboximidamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-(dodecyloxy)-N,N-dimethylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amine compounds.
Applications De Recherche Scientifique
4-(dodecyloxy)-N,N-dimethylbenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(dodecyloxy)-N,N-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(dodecyloxy)benzenesulfinic acid
- 2,3,4-tris(dodecyloxy)benzenesulfonic acid
- 4-(dodecyloxy)benzaldehyde
Uniqueness
4-(dodecyloxy)-N,N-dimethylbenzenecarboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not possible with similar compounds.
Propriétés
Formule moléculaire |
C21H36N2O |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
4-dodecoxy-N,N-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C21H36N2O/c1-4-5-6-7-8-9-10-11-12-13-18-24-20-16-14-19(15-17-20)21(22)23(2)3/h14-17,22H,4-13,18H2,1-3H3 |
Clé InChI |
RIFYEPOKYJRICA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=N)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















